Aplysinamisine-II

Description

Marine Organismal Sources

Sponges, belonging to the phylum Porifera, are primary producers of a vast array of secondary metabolites, including Aplysinamisine-II.

Several genera of sponges have been identified as natural sources of this compound.

The Caribbean sponge Aplysina cauliformis is a well-documented source of this compound. acs.orgvulcanchem.comnih.gov Seminal studies have detailed the isolation of this compound from specimens collected in the waters of Puerto Rico. acs.orgnih.gov The isolation process typically involves extraction of the freeze-dried sponge material with a mixture of methanol (B129727) and chloroform, followed by chromatographic fractionation to purify the compound. acs.org

This compound has also been isolated from the Australian sponge Suberea clavata. nih.govacs.org Research on this species, collected from locations such as the Swain Reefs, has led to the identification of this compound alongside other guanidine (B92328) alkaloids. acs.orgmdpi.com The isolation from Suberea clavata often involves bioassay-guided fractionation of the sponge extracts. nih.govacs.org

The Brazilian endemic sponge Arenosclera brasiliensis has been identified as another natural reservoir of this compound. acs.orgrsc.org This finding is particularly noteworthy as it expands the known taxonomic distribution of this compound within the phylum Porifera.

| Sponge Source | Genus | Species | Geographic Location of Collection |

| Caribbean Sponge | Aplysina | Aplysina cauliformis | Puerto Rico acs.orgnih.gov |

| Australian Sponge | Suberea | Suberea clavata | Swain Reefs, Australia acs.org |

| Brazilian Sponge | Arenosclera | Arenosclera brasiliensis | Brazil acs.orgrsc.org |

Marine Microorganisms and Associated Biosynthesis

The discovery of this compound in sponge-associated bacteria has opened new avenues for understanding its biosynthesis and has challenged the long-held belief that sponges are the sole producers of such compounds.

Cultures of the marine bacterium Pseudovibrio denitrificans, strain Ab134, which was isolated from the tissues of the marine sponge Arenosclera brasiliensis, have been shown to produce this compound. acs.orgrsc.orgresearchgate.netnih.govmdpi.com This was a landmark discovery, providing the first unambiguous evidence that bromotyrosine-derived alkaloids, previously thought to be exclusive to Verongida sponges, can be biosynthesized by a marine bacterium. acs.orgresearchgate.netnih.gov The detection of this compound in the bacterial cultures was achieved through methods such as UPLC-HRMS (Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry). acs.org This finding suggests that the true biosynthetic origins of many "sponge-derived" natural products may lie within their symbiotic microbial communities. mdpi.comnih.gov

| Microorganism | Bacterial Species | Associated Sponge | Compound Detection Method |

| Marine Bacterium | Pseudovibrio denitrificans Ab134 | Arenosclera brasiliensis | UPLC-HRMS acs.org |

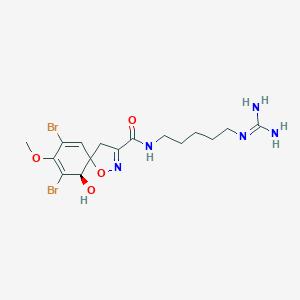

Structure

2D Structure

3D Structure

Properties

CAS No. |

150417-68-8 |

|---|---|

Molecular Formula |

C16H23Br2N5O4 |

Molecular Weight |

509.2 g/mol |

IUPAC Name |

(6R)-7,9-dibromo-N-[5-(diaminomethylideneamino)pentyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |

InChI |

InChI=1S/C16H23Br2N5O4/c1-26-12-9(17)7-16(13(24)11(12)18)8-10(23-27-16)14(25)21-5-3-2-4-6-22-15(19)20/h7,13,24H,2-6,8H2,1H3,(H,21,25)(H4,19,20,22)/t13-,16?/m0/s1 |

InChI Key |

GCYSDIFCRYTRFB-KNVGNIICSA-N |

SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |

Isomeric SMILES |

COC1=C([C@@H](C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |

Canonical SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |

Synonyms |

aplysinamisine II aplysinamisine-II |

Origin of Product |

United States |

Ecological Sourcing and Isolation of Aplysinamisine Ii

Chromatographic Separation and Purification

Following the initial extraction, the crude extract, which contains a complex mixture of compounds, undergoes a series of chromatographic separation steps to isolate Aplysinamisine-II. nih.gov

Liquid-Liquid Partitioning: The crude extract is often first subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in two immiscible liquid phases, typically a polar and a non-polar solvent. nih.gov This provides a preliminary fractionation of the extract.

Column Chromatography: This is a fundamental and widely used technique for separating individual compounds from a mixture. nih.govalfa-chemistry.com The extract is passed through a column packed with a solid stationary phase, and a liquid mobile phase carries the components through the column at different rates depending on their affinity for the stationary phase, leading to their separation. alfa-chemistry.com

High-Performance Liquid Chromatography (HPLC): For final purification, preparative reversed-phase HPLC is often employed. nih.gov This technique offers high resolution and is capable of separating structurally similar compounds.

Other Chromatographic Techniques:

Thin-Layer Chromatography (TLC): A simple, rapid, and low-cost method used for monitoring the progress of separation and for preliminary analysis of fractions. nih.govalfa-chemistry.com

Countercurrent Chromatography (CCC): A support-free liquid-liquid chromatography technique that avoids issues like sample loss and deactivation that can occur with solid-support chromatography. alfa-chemistry.com

Biosynthetic Pathways and Enantiodivergence of Aplysinamisine Ii

Proposed Biogenetic Routes of Bromotyrosine Alkaloids

The biosynthesis of bromotyrosine alkaloids, including Aplysinamisine-II, is a multi-step process that begins with a fundamental amino acid and involves a series of enzymatic transformations to construct the characteristic spiroisoxazoline core.

Tyrosine as a Foundational Precursor

The journey to this compound begins with the amino acid L-tyrosine. acs.orgacs.org Investigations using radiolabeled precursors have shown that the bromotyrosine unit central to these alkaloids originates from phenylalanine, which is subsequently converted to tyrosine. mdpi.com This initial step underscores the role of primary metabolism in providing the essential building blocks for these complex secondary metabolites. The biosynthesis of many bromotyrosine derivatives is thought to proceed through the modification of tyrosine. d-nb.info Mammals, for instance, synthesize tyrosine from the essential amino acid phenylalanine. wikipedia.org

Enzymatic Bromination via Bromoperoxidase Enzymes

A key feature of this compound and related compounds is the presence of bromine atoms, a hallmark of many marine natural products. vulcanchem.com This incorporation is catalyzed by bromoperoxidase enzymes, which are found in marine algae, fungi, and bacteria. nist.govnih.gov These enzymes facilitate the oxidation of bromide ions, leading to the formation of a reactive bromine species that can then be incorporated into organic molecules like tyrosine. nist.govpatsnap.com This enzymatic bromination is a critical step in generating the dibrominated aromatic ring observed in this compound. vulcanchem.com While the enzymes have been primarily reported in microorganisms, it is suggested that bacteria associated with sponges may produce the necessary enzymes for these transformations. nih.gov Vanadium-dependent bromoperoxidases, in particular, have been identified and are known to catalyze the oxidation of bromide by hydrogen peroxide to produce a bromonium ion equivalent. acs.orgnih.gov

Formation of Spiroisoxazoline Ring Systems

The defining structural motif of this compound is its spiroisoxazoline ring system. vulcanchem.com The proposed biosynthesis of this moiety involves several key transformations. mdpi.com The pathway is thought to proceed through an arene oxide intermediate. nih.govscispace.com A crucial step is the nucleophilic attack of an oxime group onto an epoxide or phenol (B47542), which leads to the formation of the isoxazole (B147169) ring. mdpi.com This cyclization event creates the characteristic spirocyclic core. The spiroisoxazoline alkaloids represent the largest group of metabolites from sponges of the order Verongida and are characterized by this unique ring system. mdpi.comacs.orgnih.gov The formation of this ring system is a critical juncture in the biosynthetic pathway, leading to a diverse array of structures. researchgate.net

Investigation of Amino Acid Precursor Incorporation

Beyond tyrosine, other amino acids play a crucial role in elaborating the core structure of this compound, particularly in the formation of its side chain.

Role of Homoarginine and Arginine in Biosynthesis

The guanidine-containing side chain of this compound points to the incorporation of specific non-proteinogenic amino acids. vulcanchem.com Research suggests that homoarginine and arginine are key precursors for this part of the molecule. acs.org Homoarginine, a higher homolog of arginine, has been identified as a potential precursor in the biosynthesis of various marine sponge-derived natural products. acs.orgwikipedia.org It is synthesized from lysine (B10760008) or through the transamination of arginine. nih.gov Arginine itself is a substrate for the synthesis of numerous compounds, including homoarginine. researchgate.net Studies have shown that free arginine can be metabolized to homoarginine in biological systems. nih.gov The incorporation of these amino acids into the this compound structure likely occurs through amide bond formation with the spiroisoxazoline core.

Considerations of Enantiodivergent Biosynthetic Pathways in Related Alkaloids

The isolation of both enantiomers of certain bromotyrosine alkaloids from different sponges, and even the presence of racemic or partially racemic mixtures within a single sponge, strongly suggests the existence of enantiodivergent biosynthetic pathways. researchgate.netacs.orgnih.govresearchgate.net This phenomenon implies that at a key stereochemistry-defining step, two different enzymatic pathways can lead to opposite stereochemical outcomes.

This enantiodivergence is most likely to occur during the dearomatization step, which is proposed to be catalyzed by a monooxygenase. acs.org The epoxidation of a symmetrical dibromomethoxybenzene intermediate can proceed from either face of the molecule, leading to the formation of enantiomeric epoxide intermediates. acs.org Subsequent intramolecular cyclization would then result in the formation of spiroisoxazoline rings with opposite absolute configurations. acs.org The presence of both enantiomers of related alkaloids highlights a fascinating aspect of marine natural product biosynthesis, where sponges have evolved mechanisms to generate structural diversity through stereochemical variation. researchgate.netacs.org The isolation of some compounds as partial racemates further suggests that two independent biosynthetic routes may be operating simultaneously within the same organism. researchgate.netresearchgate.net

Evidence for Microbial Symbiont Contributions to this compound Biosynthesis

The origin of complex natural products isolated from marine sponges has long been a subject of scientific inquiry, with mounting evidence supporting the "symbiont hypothesis." This hypothesis posits that many compounds are not produced by the sponge host itself but by the diverse communities of microorganisms living in symbiosis with it. mdpi.com The structural similarity of many sponge-derived metabolites to known bacterial compounds has historically supported this theory. mdpi.com For the bromotyrosine alkaloid this compound, the evidence has moved from correlational to direct, confirming a microbial role in its biosynthesis.

The most definitive proof of microbial production comes from a landmark study that successfully isolated and cultured a bacterial symbiont that produces this compound. researchgate.netnih.govacs.org Researchers isolated the marine bacterium Pseudovibrio denitrificans (strain Ab134) from the tissues of the Brazilian marine sponge Arenosclera brasiliensis. researchgate.netfapesp.brresearchgate.net When cultured in the laboratory, this bacterium was shown to produce a range of bromotyrosine-derived alkaloids that had previously only been isolated from sponges of the order Verongida. researchgate.netnih.gov Through Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS), this compound was unambiguously detected in the bacterial culture extracts. researchgate.netacs.orgresearchgate.net This finding was crucial as it provided the first direct evidence that a marine bacterium possesses the complete biosynthetic machinery for the production of this compound and related compounds, independent of the sponge host. researchgate.netnih.gov

Further correlational evidence supports the involvement of bacteria in the biosynthesis of related alkaloids. A study on the sponge Aplysina aerophoba revealed a significant relationship between the concentration of aplysinamisin-1, a structurally similar compound, and the abundance of a specific bacterial phylotype belonging to the phylum Chloroflexi. nih.gov While this correlation does not establish causation, it suggests a potential metabolic link where the bacteria could be involved in the production of these alkaloids or are directly influenced by them. nih.gov

The phenomenon of enantiodivergence observed in bromotyrosine alkaloids also hints at complex biosynthetic origins, potentially involving different symbionts. researchgate.net Studies have isolated enantiomers (mirror-image isomers) and partially racemic mixtures of bromotyrosine alkaloids from different sponges. researchgate.netnih.gov This stereochemical diversity suggests that distinct, stereoselective enzymes—and by extension, potentially distinct microbial producers—are at play. researchgate.net For instance, this compound was identified in an analysis of the sponge Pseudoceratina cf. verrucosa, which was found to contain configurationally heterogeneous mixtures of spiroisoxazoline alkaloids. acs.org The production of specific enantiomers could be a hallmark of a particular symbiont's enzymatic pathway.

The collective evidence, anchored by the definitive isolation of this compound from a pure bacterial culture, strongly indicates that microbial symbionts are the true producers of this complex metabolite.

Table 1: Direct Evidence for Microbial Production of this compound and Related Alkaloids

| Sponge Host | Symbiotic Bacterium | Method of Detection | Compounds Detected/Isolated | Significance | Reference(s) |

| Arenosclera brasiliensis | Pseudovibrio denitrificans Ab134 | UPLC-HRMS analysis of bacterial culture | This compound , Fistularin-3, 11-hydroxyaerothionin, Verongidoic acid, Aerothionin, Homopurpuroceratic acid B, Purealidin L | First unambiguous demonstration that a marine bacterium can biosynthesize bromotyrosine alkaloids previously found only in sponges. | researchgate.netnih.govacs.orgresearchgate.net |

| Aplysina aerophoba | Chloroflexi phylotype | Denaturing Gradient Gel Electrophoresis (DGGE) and HPLC | Correlation found between the bacterium and Aplysinamisin-1 (a related alkaloid). | Suggests a metabolic relationship between specific bacteria and bromotyrosine alkaloids. | nih.gov |

Biological Activities and Molecular Mechanisms of Aplysinamisine Ii

Antimicrobial Activity Spectrum and Potency

Initial screenings of Aplysinamisine-II have revealed its potential as an antimicrobial agent, although the activity has been characterized as marginal in some studies. nih.gov

Research into the biological profile of this compound has included assessments of its antibacterial capabilities. Early studies on the compound, following its isolation from the Caribbean sponge Aplysina cauliformis, reported that it demonstrated marginal antimicrobial activity. nih.gov More detailed quantitative data, such as specific Minimum Inhibitory Concentration (MIC) values against representative Gram-positive bacteria like Staphylococcus aureus or Gram-negative bacteria such as Escherichia coli, are not extensively detailed in the available scientific literature. The efficacy of antibacterial agents can be influenced by whether the target is a Gram-positive or Gram-negative organism, due to fundamental differences in their cell wall structures. nih.gov

Table 1: Summary of Reported Antibacterial Activity for this compound

| Organism Type | Example Strain(s) | Reported Activity Level | Reference |

|---|---|---|---|

| General Bacteria | Not Specified | Marginal | nih.gov |

The precise molecular mechanisms through which this compound exerts its antibacterial effects have not been fully elucidated. However, the mechanisms of other natural and synthetic antibacterial agents often involve one of several key cellular processes. u-tokyo.ac.jp Common targets for antibacterial drugs include the bacterial cell wall, protein synthesis machinery, and pathways for DNA replication and repair. u-tokyo.ac.jporegonstate.education For instance, some antibiotics function by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall, which can lead to cell lysis. oregonstate.education Others interfere with the function of the 30S or 50S ribosomal subunits, disrupting protein synthesis. oregonstate.education Another major target is DNA gyrase, an enzyme essential for uncoiling bacterial DNA during replication. u-tokyo.ac.jp Given the chemical structure of this compound, potential, though unconfirmed, mechanisms could involve disruption of bacterial membrane integrity or inhibition of essential enzymes.

Antineoplastic and Cytotoxic Research

This compound has been evaluated for its potential in oncology, where it has demonstrated modest cytotoxic effects against cancer cells. nih.gov

In initial studies, this compound was found to possess modest cytotoxic activity against cultured tumor cells. nih.gov The use of established human cancer cell lines is a standard method for the primary screening of potential antineoplastic compounds. nih.gov Cell lines such as HCT-116 (human colorectal carcinoma) and HeLa (human cervical cancer) are commonly employed in these assays to determine a compound's cytotoxic or anti-proliferative effects. nih.govwaocp.org While the modest activity of this compound has been noted, specific IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) against these particular cell lines are not widely reported in the primary literature. nih.gov

Table 2: Summary of Reported Antineoplastic Activity for this compound

| Assay Type | Target | Reported Activity Level | Reference |

|---|---|---|---|

| Cytotoxicity | Cultured Tumor Cells | Modest | nih.gov |

The specific cellular and molecular pathways targeted by this compound to produce its cytotoxic effects remain an area for further investigation. The antineoplastic activity of many natural products is often achieved by modulating key signaling pathways that control cell proliferation, survival, and death. mdpi.comfrontiersin.org Potential mechanisms include the induction of apoptosis (programmed cell death), which can be triggered by disrupting mitochondrial membrane stability or activating caspase cascades. frontiersin.orgnih.gov Other compounds exert their effects by arresting the cell cycle at various checkpoints or by inhibiting the function of crucial enzymes like topoisomerases, which are vital for resolving DNA topological problems during replication. nih.govexplorationpub.com The ability of a compound to modulate signaling networks such as the Akt/mTOR or MAPK pathways is another established mechanism for anticancer activity. frontiersin.org

Enzyme Modulatory Effects

More specific biological activities for this compound have been identified through its effects on particular enzymes. Research has shown it to be an inhibitor of both acetylcholinesterase and the serine protease Factor XIa. acs.orgnih.gov

This compound has been identified as a selective inhibitor of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. acs.org It demonstrated greater inhibitory potency against AChE compared to butyrylcholinesterase (BuChE), with an IC₅₀ ratio (BuChE/AChE) of over 10. acs.org This selectivity suggests potential for more targeted enzymatic modulation. acs.org

Furthermore, this compound exhibits weak inhibitory activity against Factor XIa (FXIa), a serine protease that plays a role in the intrinsic pathway of the blood coagulation cascade. nih.govacs.org In one study, this compound at a concentration of 100 µM was found to inhibit the activity of FXIa by approximately 30%. nih.gov

Table 3: Enzyme Modulatory Profile of this compound

| Enzyme Target | Enzyme Class | Observed Effect | Potency/Selectivity | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Hydrolase | Inhibition | Selective over BuChE (IC₅₀ ratio >10) | acs.org |

| Factor XIa (FXIa) | Serine Protease | Inhibition | Weak (~30% inhibition at 100 µM) | nih.gov |

Factor XIa Inhibitory Potential

Factor XIa (FXIa) is a serine protease that plays a significant role in the amplification of the blood coagulation cascade. researchgate.netnih.gov Its inhibition is a key target for the development of new antithrombotic agents with a potentially lower risk of bleeding compared to traditional anticoagulants. researchgate.netnih.govfrontiersin.org

Research into natural products from the marine sponge Suberea clavata identified several guanidine-containing bromotyrosine derivatives, including this compound, that exhibited inhibitory activity against Factor XIa. researchgate.netnih.gov In a screening of compounds isolated from the sponge, this compound was evaluated for its ability to inhibit FXIa. nih.gov

Further investigation into the active extracts of the marine sponge led to the isolation and testing of this compound alongside other related alkaloids such as clavatadines C-E, aerophobin-1, and purealidin L. nih.gov

Factor XIa Inhibition by this compound and Related Compounds

Inhibition data for bromotyrosine derivatives isolated from Suberea clavata against Factor XIa. nih.gov

| Compound | Concentration Tested (µM) | Target Enzyme | Source |

|---|---|---|---|

| This compound | 222 | Factor XIa | Marine Sponge (Suberea clavata) |

| Clavatadine C | 222 | Factor XIa | Marine Sponge (Suberea clavata) |

| Clavatadine D | 222 | Factor XIa | Marine Sponge (Suberea clavata) |

| Clavatadine E | 222 | Factor XIa | Marine Sponge (Suberea clavata) |

| Aerophobin-1 | 222 | Factor XIa | Marine Sponge (Suberea clavata) |

| Purealidin L | 222 | Factor XIa | Marine Sponge (Suberea clavata) |

Acetylcholinesterase (AChE) Selective Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. mmsl.cz The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mmsl.cznih.gov An important consideration in the development of AChE inhibitors is their selectivity over butyrylcholinesterase (BuChE), as high selectivity may lead to a more favorable therapeutic profile. nih.gov

A study investigating bromotyrosine alkaloids from the marine sponge Pseudoceratina cf. verrucosa identified this compound as a selective inhibitor of AChE. figshare.com The research demonstrated that this compound, along with aerophobin-1, exhibited a noteworthy preference for inhibiting AChE over BuChE. figshare.com This selectivity is a promising feature for potential therapeutic applications. figshare.com

Cholinesterase Inhibition Profile of this compound and Related Compounds

Comparative inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) by alkaloids from Pseudoceratina cf. verrucosa. figshare.com

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity (IC₅₀ Ratio BuChE/AChE) |

|---|---|---|---|

| This compound | - | - | >10 |

| Aerophobin-1 | - | - | >10 |

| Aplysamine-2 | 0.46 | 1.03 | ~2.2 |

Implications for Serine Protease Modulation

Serine proteases are a large family of enzymes that cleave peptide bonds in proteins, characterized by a key serine residue in their active site. patsnap.comwikipedia.org They are integral to numerous physiological processes, including blood coagulation, immunity, and nerve signal transmission. patsnap.comfrontiersin.org Both Factor XIa and Acetylcholinesterase are members of this enzyme superfamily. nih.govmmsl.cz

The demonstrated inhibitory activity of this compound against both FXIa and AChE highlights its role as a modulator of serine proteases. Its ability to interact with and inhibit two functionally distinct serine proteases suggests that its complex structure may have broad applications in targeting enzymes within this class. nih.govontosight.ai The modulation of serine proteases is a significant area of therapeutic research for conditions ranging from cardiovascular disease to neurodegenerative disorders and infections. patsnap.com The specific structural features of this compound, such as its spirolactone moiety and brominated guanidine (B92328) side chain, likely contribute to its specific interactions with these biological targets. researchgate.netontosight.ai

Other Investigated Biological Activities (e.g., Antiviral Potential)

In addition to its well-defined roles as an inhibitor of specific serine proteases, this compound has been noted for other potential biological activities. ontosight.ai General screening of marine natural products has often revealed a wide spectrum of effects, including antimicrobial and antiviral properties. ontosight.aiunit.no

This compound has been mentioned as a compound with potential antiviral activity, although detailed studies specifying the viral targets or the mechanism of action are not extensively documented in the reviewed literature. ontosight.aiunit.no This suggests that research into its antiviral capabilities is an ongoing or emerging area of investigation. The exploration of marine-derived compounds like this compound continues to be a valuable avenue for discovering new lead compounds for the development of novel therapeutic agents. ontosight.ai

Q & A

Q. What established methods are used to synthesize Aplysinamisine-II in laboratory settings?

this compound synthesis typically involves marine sponge-derived extraction or semi-synthetic pathways. Key steps include:

- Isolation protocols : Fractional crystallization or chromatography for purity ≥95% .

- Characterization : NMR (¹H, ¹³C), HPLC-MS, and X-ray crystallography for structural confirmation .

- Reproducibility : Detailed experimental procedures (solvents, catalysts, reaction times) must be documented to enable replication .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical workflows : Combine spectroscopic data (e.g., NMR chemical shifts, IR absorption bands) with chromatographic retention times .

- Reference standards : Compare with authenticated samples or literature data. Discrepancies require re-isolation or alternative characterization (e.g., circular dichroism for stereochemistry) .

Q. What are the known biological targets or mechanisms of action for this compound?

- Target identification : Use affinity chromatography, surface plasmon resonance (SPR), or computational docking (e.g., AutoDock Vina) to map interactions .

- Mechanistic studies : Pair in vitro assays (e.g., enzyme inhibition) with gene expression profiling (RNA-seq) to elucidate pathways .

Q. What storage conditions ensure the stability of this compound for long-term studies?

- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH) and LC-MS analysis .

- Optimal storage : Lyophilized form at -80°C in inert atmospheres (argon) to prevent oxidation .

Q. How should researchers conduct a systematic literature review on this compound?

- Database selection : Use SciFinder, PubMed, and Web of Science with keywords (e.g., "this compound biosynthesis," "bioactivity") .

- Critical evaluation : Differentiate primary studies (isolated compounds, in vitro assays) from reviews or hypotheses .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Meta-analysis : Compare IC₅₀ values across studies, adjusting for variables (cell lines, assay conditions) .

- Experimental replication : Reproduce conflicting studies with standardized protocols (e.g., identical cell passages, controls) .

Q. What experimental designs are optimal for evaluating this compound’s efficacy in novel disease models?

- In vivo models : Use transgenic organisms or patient-derived xenografts with dose-response studies (e.g., 0.1–100 µM) .

- Statistical power : Calculate sample sizes (G*Power) to detect ≥20% effect size with α=0.05 and β=0.2 .

Q. How can researchers improve the yield of this compound synthesis without compromising purity?

- Process optimization : Screen catalysts (e.g., Pd/C vs. enzymes) and reaction conditions (temperature, pH) via Design of Experiments (DoE) .

- Scalability : Pilot bioreactor trials for fermentation-based synthesis, monitoring yield (mg/L) and impurities .

Q. What methodologies address challenges in isolating this compound from complex marine matrices?

- Matrix simplification : Pre-treat extracts with liquid-liquid partitioning (hexane/EtOAc) .

- Advanced chromatography : Employ HPLC-PDA with C18 columns and gradient elution for peak resolution .

Q. How can multi-omics approaches enhance understanding of this compound’s polypharmacology?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.